molecular formula C21H18ClN7O2 B2914596 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea CAS No. 1170495-83-6

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea

Cat. No.: B2914596
CAS No.: 1170495-83-6
M. Wt: 435.87
InChI Key: ODAUEKXZVDMUNM-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrazole, pyrimidine, and urea moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This can be achieved through condensation reactions involving suitable amines and carbonyl compounds.

    Coupling of the pyrazole and pyrimidine rings: This step often requires the use of coupling agents such as EDCI or DCC to form the desired linkage.

    Introduction of the urea moiety: This is typically done by reacting the intermediate with isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chlorophenyl)urea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea: Lacks the chloro group, which may influence its chemical properties.

Uniqueness

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O2/c1-31-18-8-7-16(11-17(18)22)28-21(30)27-15-5-3-14(4-6-15)26-19-12-20(24-13-23-19)29-10-2-9-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAUEKXZVDMUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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